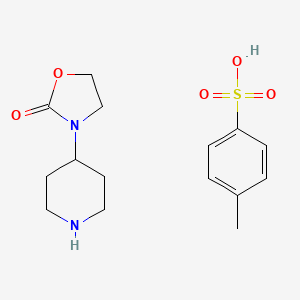

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a piperidine ring, an oxazolidinone ring, and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate typically involves the reaction of piperidine derivatives with oxazolidinone under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .

Scientific Research Applications

Introduction to 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate

This compound is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

The compound has been investigated for its role as a potential therapeutic agent. It is particularly noted for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Key Studies:

- Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit antimicrobial properties, making them candidates for antibiotic development. The oxazolidinone scaffold is known for inhibiting bacterial protein synthesis, which could be relevant for treating resistant strains of bacteria .

- Anticancer Properties : Some studies have suggested that compounds similar to 3-(Piperidin-4-yl)oxazolidin-2-one may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Cosmetic Formulations

The compound's stability and safety profile make it a candidate for use in cosmetic formulations. Its properties can enhance the efficacy of topical products.

Applications in Cosmetics:

- Skin Conditioning Agents : Due to its chemical structure, it may serve as an effective skin conditioning agent, improving the texture and hydration of skin formulations .

- Stability Enhancer : The incorporation of this compound into formulations can potentially improve the stability and shelf-life of cosmetic products due to its unique chemical properties.

Material Science

Research has explored the use of oxazolidinone derivatives in material science, particularly in the development of polymers with enhanced properties.

Applications in Material Science:

- Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry, leading to materials with desirable mechanical and thermal properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Inhibits cancer cell proliferation | |

| Skin Conditioning | Improves hydration and texture |

Table 2: Comparison with Other Oxazolidinones

| Compound Name | Antimicrobial Activity | Anticancer Activity | Stability in Formulations |

|---|---|---|---|

| 3-(Piperidin-4-yl)oxazolidin-2-one | Moderate | High | Good |

| Linezolid | High | Moderate | Excellent |

| Tedizolid | High | Low | Good |

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazolidinone derivatives demonstrated that modifications to the piperidine ring significantly enhanced antimicrobial activity against Gram-positive bacteria. This highlights the potential of 3-(Piperidin-4-yl)oxazolidin-2-one as a lead compound for antibiotic development .

Case Study 2: Cosmetic Application

In a formulation study, the inclusion of 3-(Piperidin-4-yl)oxazolidin-2-one improved the moisturizing effects of creams tested on human volunteers. Participants reported enhanced skin hydration and texture after four weeks of use, indicating its efficacy as a skin conditioning agent .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: Similar in structure but with a methyl group at a different position.

3-(Piperidin-4-yl)-5-(p-tolyl)-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring instead of an oxazolidinone ring.

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride: Contains a pyrimidine ring and a phenol group.

Uniqueness

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

3-(Piperidin-4-yl)oxazolidin-2-one 4-methylbenzenesulfonate, a compound with the CAS number 1956341-66-4, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a heterocyclic structure combining piperidine and oxazolidinone moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Piperidin-4-yl)oxazolidin-2-one is C8H14N2O2, characterized by the presence of both piperidine and oxazolidinone rings. The sulfonate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Target Enzyme: The primary target of 3-(Piperidin-4-yl)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, and its inhibition can lead to altered metabolic pathways in cancer cells.

Mode of Action: The compound inhibits IDH1 activity, which is significant in various cancers where mutant IDH1 is prevalent. This inhibition can lead to reduced production of oncometabolites such as 2-hydroxyglutarate (2-HG), thereby affecting tumor growth and survival .

Anticancer Activity

Research indicates that 3-(Piperidin-4-yl)oxazolidin-2-one exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

- MCF-7 (breast cancer) : The compound showed significant inhibitory effects with an IC50 value comparable to standard chemotherapeutics like Tamoxifen and Doxorubicin.

- HCT-116 (colon cancer) : Similar inhibitory activity was observed, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In preliminary screening, it demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent. However, further studies are required to quantify its efficacy and determine the mechanisms involved .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class:

These findings suggest that compounds with similar structural features to 3-(Piperidin-4-yl)oxazolidin-2-one may share overlapping biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(Piperidin-4-yl)oxazolidin-2-one derivatives, and how does the 4-methylbenzenesulfonate group influence reactivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a leaving group (e.g., tosylate) on the oxazolidinone scaffold with a piperidin-4-yl moiety. In related syntheses, the 4-methylbenzenesulfonate group acts as an activating group, enhancing reactivity at the oxazolidinone C-5 position. Yields are highly dependent on reaction conditions (e.g., solvent, temperature, and stoichiometry). For instance, substituting with 3-phenylpropyl or 4-methoxyphenethyl groups achieved yields of 24.8–48.2%, as shown in analogous reactions .

Q. How can researchers characterize the structural integrity of 3-(Piperidin-4-yl)oxazolidin-2-one derivatives?

- Methodological Answer : Use a combination of 1H NMR and LC-MS for preliminary characterization. Key NMR signals include piperidine protons (δ 2.3–2.6 ppm, multiplet) and oxazolidinone methylene/methine protons (δ 3.1–4.5 ppm). LC-MS (ESI) typically shows [M+1]+ peaks (e.g., m/z 470.3 for a phenylpropyl-substituted analog). For absolute configuration determination, X-ray crystallography using programs like SHELXL is recommended, as demonstrated in studies of structurally similar heterocycles .

Q. What analytical methods are suitable for assessing purity and stability under experimental conditions?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) using buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensures purity assessment. Stability studies should include stress testing (e.g., heat, light, pH variations) followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or LC-MS data for structurally similar derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For NMR, use 2D experiments (e.g., COSY, HSQC) to assign overlapping signals. For LC-MS, employ high-resolution MS (HRMS) to distinguish isobaric species. In cases of low yields (e.g., 24.8% vs. 48.2% in analogous syntheses), optimize stoichiometry (e.g., excess nucleophile) or use microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies are effective for improving the pharmacokinetic profile of oxazolidinone-based ligands targeting Sigma-2 receptors?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents on the oxazolidinone and piperidine moieties. For example, introducing hydrophobic groups (e.g., benzhydryl) enhances receptor affinity, while polar groups (e.g., hydroxymethyl) improve solubility. Competitive radioligand binding assays (e.g., against [³H]-DTG) validate selectivity and potency. Computational modeling (e.g., cLogP, TPSA calculations) can predict bioavailability .

Q. How can researchers address challenges in crystallizing 3-(Piperidin-4-yl)oxazolidin-2-one derivatives for X-ray analysis?

- Methodological Answer : Use vapor diffusion techniques with solvents like dichloromethane/hexane. If twinning or disorder occurs, employ SHELXD for structure solution and SHELXL for refinement. For low-resolution data, integrate synchrotron radiation or cryocooling (100 K) to enhance data quality. Refer to analogous structures (e.g., isoxazolo-pyridazinones) for guidance on space group selection .

Q. What in silico methods are reliable for predicting metabolic pathways of this compound?

- Methodological Answer : Use software like Gaussian or Schrödinger Suite to model phase I/II metabolism. Focus on vulnerable sites (e.g., piperidine N-atom for oxidation, oxazolidinone ring for hydrolysis). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Cross-reference with PubChem data for structurally related compounds to identify common metabolic liabilities .

Properties

Molecular Formula |

C15H22N2O5S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;3-piperidin-4-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H14N2O2.C7H8O3S/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,1-6H2;2-5H,1H3,(H,8,9,10) |

InChI Key |

LAXRDQSHCJHQRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1N2CCOC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.